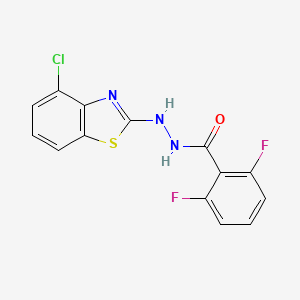

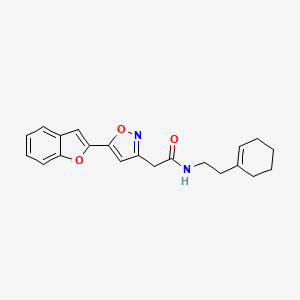

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

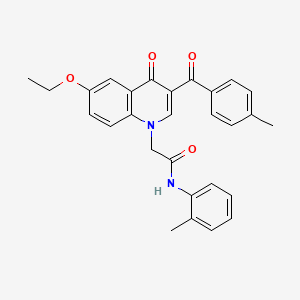

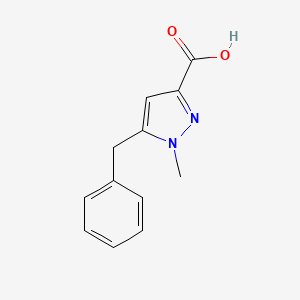

The compound “N’-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .

Molecular Structure Analysis

The molecular structure of “N’-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide” would likely consist of a benzothiazole core with a chloro group at the 4-position, and a difluorobenzohydrazide group attached to the nitrogen of the thiazole ring .Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . The specific reactions that “N’-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide” would undergo would depend on the reaction conditions and the other reactants present.Applications De Recherche Scientifique

Anticancer Applications

Research into benzothiazole derivatives, such as those synthesized in studies on new acylhydrazones, reveals their potential as anticancer agents. The design and synthesis of these compounds were motivated by the antitumor properties of benzothiazole (BT) scaffolds, which have been a focus due to their modulation of antitumor activity through various substitutions. Evaluations against different cancer cell lines, including glioma, lung adenocarcinoma, and breast adenocarcinoma, demonstrated the cytotoxic activity of these derivatives, pointing to their significance in the development of new cancer therapies (Osmaniye et al., 2018).

Antibacterial and Antifungal Activities

The synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes showcased their potential in antibacterial applications. These compounds were found to be more active against various microorganisms compared to standard drugs, highlighting the role of benzothiazole derivatives in addressing bacterial resistance (Obasi et al., 2017). Another study on benzothiazole derivatives with hydrazone moiety indicated their effectiveness against Candida strains, suggesting their utility in antifungal treatments (Yurttaş et al., 2016).

Applications in Material Science

Benzothiazole compounds have also found applications in material science, such as in the synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes. These complexes have shown promising activities toward Heck coupling reactions, underlining the utility of benzothiazole derivatives in catalysis and materials chemistry (Yen et al., 2006).

Orientations Futures

Given the wide range of biological activities exhibited by benzothiazole derivatives, “N’-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide” could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its biological activity and mechanism of action.

Propriétés

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF2N3OS/c15-7-3-1-6-10-12(7)18-14(22-10)20-19-13(21)11-8(16)4-2-5-9(11)17/h1-6H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVXUUTWBDPXEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine](/img/structure/B2952441.png)

![5-(4-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2952445.png)

![2-(3-(Dimethylamino)propyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2952446.png)

![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952447.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2952449.png)

![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2952453.png)